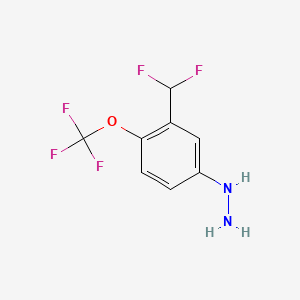

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine

CAS No.:

Cat. No.: VC18851916

Molecular Formula: C8H7F5N2O

Molecular Weight: 242.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F5N2O |

|---|---|

| Molecular Weight | 242.15 g/mol |

| IUPAC Name | [3-(difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine |

| Standard InChI | InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |

| Standard InChI Key | FJHXCVHLDIOZMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 3-position with a difluoromethyl group and at the 4-position with a trifluoromethoxy group. The hydrazine functional group is attached to the aromatic ring, enabling participation in cyclization and condensation reactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H7F5N2O | |

| Molecular Weight | 242.15 g/mol | |

| IUPAC Name | [3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine | |

| Canonical SMILES | C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F |

X-ray crystallographic data for analogous compounds, such as ethyl 5'-(difluoromethyl)-3'-oxo-1'H-spiro[indoline-3,2'-pyrrolidine]-1-carboxylate, reveal planar aromatic systems and envelope conformations in heterocyclic moieties . While direct crystallographic data for this compound is unavailable, computational modeling predicts similar geometric features due to steric and electronic similarities.

Spectroscopic Properties

-

19F NMR: The trifluoromethoxy group typically resonates near δ -58 ppm, while the difluoromethyl group appears as a doublet near δ -110 ppm .

-

1H NMR: The hydrazine protons exhibit broad signals between δ 3.5–5.0 ppm, depending on solvent and pH.

Synthesis and Manufacturing

Optimization Challenges

The instability of intermediates, such as trifluoromethylhydrazine, necessitates careful control of reaction conditions. Studies on related systems show that strong acids (e.g., HCl) in dichloromethane suppress des-CF3 side products, improving yields to 60–75% .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Soluble in DCM, DMF, THF | |

| Stability | Hygroscopic; decomposes above 150°C |

The compound’s lipophilicity, enhanced by fluorinated groups, suggests moderate permeability in biological systems.

Chemical Reactivity and Applications

Cyclocondensation Reactions

The hydrazine group enables the formation of nitrogen-containing heterocycles. For example, reaction with diketones yields N-trifluoromethyl pyrazoles, a pharmacophore prevalent in agrochemicals and pharmaceuticals :

Pharmaceutical Relevance

-

Antimicrobial Agents: Trifluoromethyl pyrazoles exhibit inhibitory activity against bacterial enzymes .

-

Anticancer Candidates: Hydrazine derivatives intercalate DNA or inhibit kinase pathways.

Future Directions

Research priorities include:

-

Developing scalable synthetic routes.

-

Exploring catalytic asymmetric reactions to access enantiopure derivatives.

-

Evaluating in vivo efficacy and toxicity profiles for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume